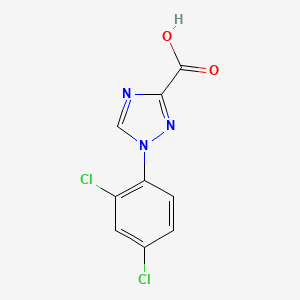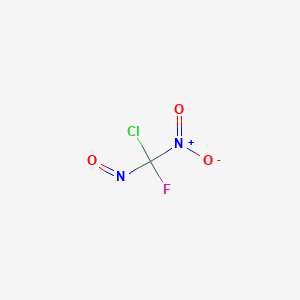
Chloro(fluoro)nitro(nitroso)methane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Chloro(fluoro)nitro(nitroso)methane is a unique organic compound characterized by the presence of chloro, fluoro, nitro, and nitroso functional groups attached to a methane backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of chloro(fluoro)nitro(nitroso)methane can be achieved through several methods:
Direct Halogenation and Nitration: One approach involves the sequential halogenation and nitration of methane derivatives. For instance, starting with chloromethane, fluorination can be achieved using fluorinating agents like hydrogen fluoride (HF) or elemental fluorine (F2).
Oxidation and Reduction Reactions: Another method involves the oxidation of amino precursors or the reduction of nitro precursors.
Industrial Production Methods: Industrial production of this compound typically involves large-scale halogenation and nitration processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the stability and quality of the final product .
Types of Reactions:
Reduction: Reduction reactions can convert the nitro group to an amino group, or the nitroso group to a hydroxylamine.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reducing Agents: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Nucleophiles: Nucleophiles like hydroxide ions (OH-) and amines (NH2-) are commonly employed in substitution reactions.
Major Products:
Oxidation Products: Higher nitro and nitroso derivatives.
Reduction Products: Amino and hydroxylamine derivatives.
Substitution Products: Compounds with substituted nucleophiles replacing the halogen atoms.
Wissenschaftliche Forschungsanwendungen
Chloro(fluoro)nitro(nitroso)methane has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of chloro(fluoro)nitro(nitroso)methane involves its reactivity towards nucleophiles, electrophiles, and radicals:
Nucleophilic Attack: The nitro and nitroso groups can undergo nucleophilic attack, leading to the formation of various intermediates and products.
Electrophilic Substitution: The halogen atoms can be substituted by electrophiles, resulting in the formation of new compounds.
Radical Reactions: The compound can participate in radical reactions, particularly under photochemical conditions.
Molecular Targets and Pathways:
Nitroso and Nitro Pathways: The compound interacts with biological molecules through nitroso and nitro pathways, affecting cellular signaling and enzymatic activity.
Halogen Substitution Pathways: The chloro and fluoro groups can be substituted in various chemical reactions, leading to diverse biological and chemical effects.
Vergleich Mit ähnlichen Verbindungen
Chloro(fluoro)nitro(nitroso)methane can be compared with other similar compounds to highlight its uniqueness:
Eigenschaften
CAS-Nummer |
105804-66-8 |
|---|---|
Molekularformel |
CClFN2O3 |
Molekulargewicht |
142.47 g/mol |
IUPAC-Name |
chloro-fluoro-nitro-nitrosomethane |
InChI |
InChI=1S/CClFN2O3/c2-1(3,4-6)5(7)8 |
InChI-Schlüssel |
LWLWMRGLCCKCLI-UHFFFAOYSA-N |
Kanonische SMILES |
C(N=O)([N+](=O)[O-])(F)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


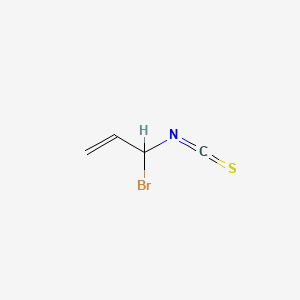
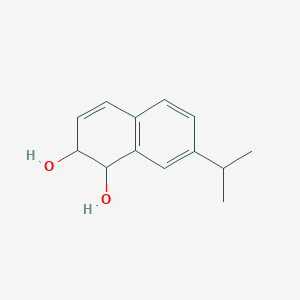

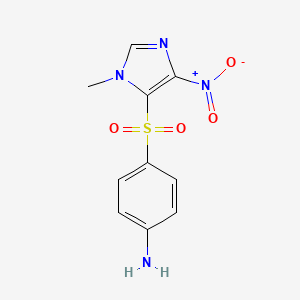
![[(7R,8R,10R)-7-acetyloxy-10-bromo-7,8,9,10-tetrahydrobenzo[f]quinolin-8-yl] acetate](/img/structure/B14334998.png)
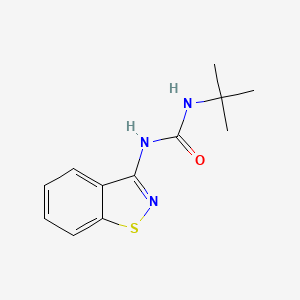
![Benzoic acid, 4-chloro-2-[(3-methylbenzoyl)amino]-](/img/structure/B14335012.png)
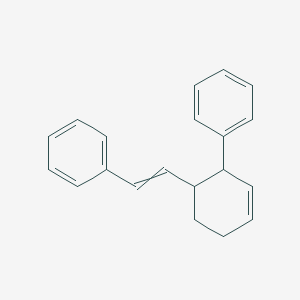
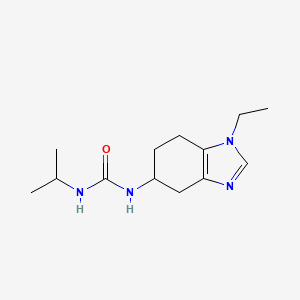
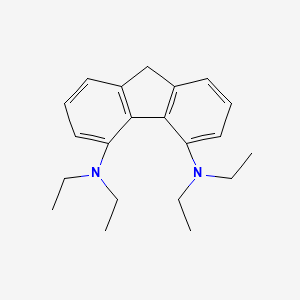
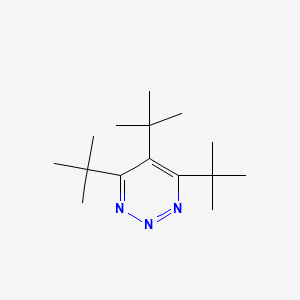
methanone](/img/structure/B14335027.png)
![Ethyl 2-[(9,10-dioxoanthracen-1-yl)amino]-2-oxoacetate](/img/structure/B14335043.png)
